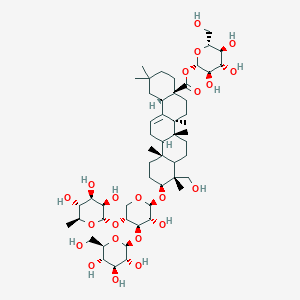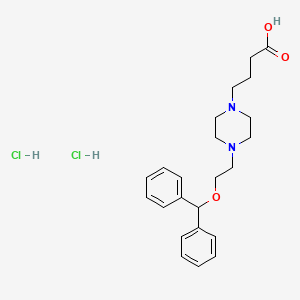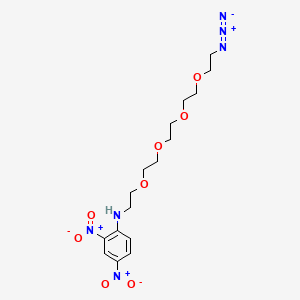
4-hydroxy TMT (iodide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-hydroxy TMT (iodide) typically begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide). The synthetic route involves the following steps :
Methylation: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated in the presence of excess iodomethane, resulting in 4-AcO-TMT iodide.
Hydrolysis: 4-AcO-TMT iodide is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy TMT (iodide).
Purification: The final product is purified by recrystallization in a methanolic solution.
Analyse Des Réactions Chimiques
4-hydroxy TMT (iodide) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the trimethylammonium group.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically other tryptamine derivatives.
Applications De Recherche Scientifique
4-hydroxy TMT (iodide) has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for studying tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the context of psychedelic-assisted therapy.
Industry: It is used in the production of other tryptamine derivatives and as a research chemical in various industrial applications.
Mécanisme D'action
4-hydroxy TMT (iodide) exerts its effects primarily through its interaction with serotonin receptors . It binds to 5-HT1A, 5-HT2A, and 5-HT2B receptors, with agonist activity at 5-HT2A being particularly significant for its psychedelic effects . The compound does not show significant activity at the 5-HT3 receptor .
Comparaison Avec Des Composés Similaires
4-hydroxy TMT (iodide) is similar to other tryptamine derivatives such as psilocybin, psilocin, and bufotenidine . it is unique in its specific binding profile and lack of activity at the 5-HT3 receptor . Other similar compounds include:
Psilocybin: A well-known psychedelic compound with a phosphate group on carbon 4.
Psilocin: The active metabolite of psilocybin, lacking the phosphate group.
Bufotenidine: A compound found in toad venom with strong activity at the 5-HT3 receptor.
Propriétés
Formule moléculaire |
C13H19IN2O |
|---|---|
Poids moléculaire |
346.21 g/mol |
Nom IUPAC |
2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
Clé InChI |
QNUXJABHEYPNKW-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)





![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)



